

An In-depth Technical Guide to the Mechanism of Action of IMP-1710

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by Mission Therapeutics in collaboration with researchers at Imperial College London, IMP-1710 serves as both a therapeutic lead compound and a powerful chemical probe for studying UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of IMP-1710, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

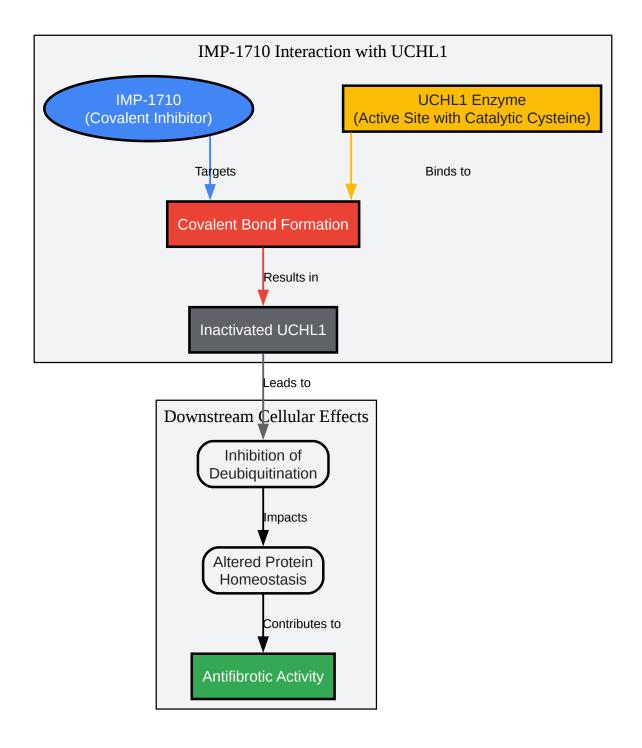
Core Mechanism of Action

IMP-1710 functions as a covalent inhibitor, selectively targeting the active site of the UCHL1 enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]

The molecule was designed based on a cyanamide-containing scaffold, which was identified through a high-throughput screening campaign.[1] A key structural feature of **IMP-1710** is the inclusion of an alkyne moiety.[3][5] This functional group does not directly participate in the inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed



azide-alkyne cycloaddition (CuAAC).[3][5] This allows for the attachment of reporter molecules, such as fluorophores or biotin tags, to **IMP-1710** after it has bound to UCHL1.[5][6] This feature makes **IMP-1710** an invaluable tool for activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples like cell lysates.[6][7]





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Caption: Mechanism of IMP-1710 action on UCHL1 and its cellular consequences.

Quantitative Data Summary

The potency and selectivity of **IMP-1710** have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

Parameter	Value	Assay Type	Cell Line/System	Reference
UCHL1 IC50	38 nM (95% CI: 32-45 nM)	Fluorescence Polarization (FP) Assay (Ub-Lys- TAMRA)	Biochemical	[6][7]
UCHL1 IC50	90 nM (95% CI: 79-100 nM)	Fluorescence Polarization (FP) Assay (Ub-Lys- TAMRA)	Biochemical (Parent Compound)	[1][7]
TGF-β1-induced FMT IC50	740 nM	High Content Imaging (αSMA expression)	Primary human lung fibroblasts from IPF donors	[5][6]
Selectivity	>1000-fold vs. (R)-enantiomer	Fluorescence Polarization (FP) Assay	Biochemical	[1][7]
Selectivity	High selectivity over a panel of 20 other deubiquitinating enzymes at 1 μΜ.	FP and FI assays (Ub-Lys- TAMRA and Ub- Rho110)	Biochemical	[5][8]

Experimental Protocols



Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of **IMP-1710** against UCHL1.

Methodology:

- Reagents and Materials:
 - Recombinant human UCHL1 enzyme.
 - Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.
 - Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).
 - IMP-1710 and control compounds serially diluted in DMSO.
 - 384-well, low-volume, black, round-bottom plates.
 - Plate reader capable of measuring fluorescence polarization.
- Procedure:
 - A solution of UCHL1 is prepared in the assay buffer.
 - IMP-1710 or control compounds are pre-incubated with the UCHL1 enzyme solution for a
 defined period (e.g., 30 minutes) at room temperature to allow for covalent bond
 formation.[1][7]
 - The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.
 - The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to reach a steady state.
 - Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for TAMRA.



 Data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based UCHL1 Target Engagement Assay

This assay confirms that IMP-1710 can engage with its target, UCHL1, within a cellular context.

Methodology:

- Reagents and Materials:
 - HEK293T cells.
 - IMP-1710, inactive enantiomer (IMP-1711), and parent compound.
 - HA-Ub-VME, an activity-based probe that labels active DUBs.
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors).
 - SDS-PAGE gels and Western blotting apparatus.
 - Primary antibodies against HA-tag and UCHL1.
 - HRP-conjugated secondary antibodies.
 - Chemiluminescence substrate.
- Procedure:
 - HEK293T cells are cultured to approximately 80% confluency.
 - Cells are treated with varying concentrations of IMP-1710, the inactive control IMP-1711,
 or the parent compound for 1 hour.[7]
 - Following treatment, cells are lysed.
 - The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1 that has not been inhibited by the test compounds.



- The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VMElabeled UCHL1.
- An anti-UCHL1 antibody is used as a loading control.
- A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by IMP-1710.[7]

Quantitative Chemical Proteomics for Selectivity Profiling

This method is employed to assess the selectivity of IMP-1710 across the entire proteome.



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Caption: Experimental workflow for quantitative chemical proteomics with **IMP-1710**.

Methodology:

- Cell Treatment and Lysis:
 - HEK293 cells are treated with various concentrations of IMP-1710 (e.g., 2, 20, 200 nM) or a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).[7]
 - After treatment, the cells are harvested and lysed.
- Click Chemistry and Enrichment:
 - The alkyne group on the **IMP-1710** that is covalently bound to proteins is ligated to an azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)



reaction.[7]

- The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.
- · Protein Digestion and Labeling:
 - The enriched proteins are digested on-bead using a sequence of proteases, such as LysC followed by trypsin.[7]
 - The resulting peptides are labeled with tandem mass tags (TMT) to enable relative quantification between the different treatment conditions.
- Mass Spectrometry and Data Analysis:
 - The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[7]
 - The mass spectrometry data is then processed to identify and quantify the proteins that were covalently modified by IMP-1710. This allows for the assessment of off-target interactions and confirms the high selectivity for UCHL1. At higher concentrations, some marginal enrichment of UCHL3 may be observed.[8]

Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

IMP-1710 has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF- β 1). This transition is characterized by an increase in the expression of alpha-smooth muscle actin (α SMA).[7]

In primary lung fibroblasts isolated from patients with IPF, **IMP-1710** was shown to inhibit the TGF- β 1-induced fibroblast-to-myofibroblast transition, with an IC50 of 740 nM.[5][6] This effect was observed through a reduction in α SMA expression, as measured by high content imaging. [7] This finding suggests that the inhibition of UCHL1 by **IMP-1710** could be a viable therapeutic strategy for fibrotic diseases.[1][2]

Conclusion



IMP-1710 is a well-characterized and highly selective covalent inhibitor of UCHL1. Its mechanism of action is understood in detail, and its utility as both a potential therapeutic agent and a chemical probe is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with **IMP-1710** or targeting the UCHL1 enzyme. The dual functionality of **IMP-1710**, combining potent inhibition with the capabilities of an activity-based probe, makes it a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.

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